![molecular formula C22H18N4O2S2 B4699328 4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE](/img/structure/B4699328.png)
4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE
Overview
Description
4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a triazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Moiety: Starting from 1,3-benzodioxole, various functional groups are introduced through reactions such as alkylation and halogenation.
Synthesis of the Triazole Ring: The triazole ring is formed via cyclization reactions, often involving azide intermediates.
Thiazole Ring Formation: The thiazole ring is synthesized through condensation reactions involving thiourea and α-haloketones.
Final Coupling: The final step involves coupling the benzodioxole, triazole, and thiazole intermediates under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-BENZODIOXOL-5-YL)-3-({4-[(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]SULFANYL}PHENYL)SULFANYL]PHENYL}SULFANYL)-1-PROPANONE
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
Uniqueness
4-({[4-ALLYL-5-(1,3-BENZODIOXOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole, triazole, and thiazole rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-[[5-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c1-2-10-26-20(16-8-9-18-19(11-16)28-14-27-18)24-25-22(26)30-13-17-12-29-21(23-17)15-6-4-3-5-7-15/h2-9,11-12H,1,10,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCDSDUTZZCIIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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